molecular formula C14H8N4 B14689167 3-(4-Methylphenyl)cyclopropane-1,1,2,2-tetracarbonitrile CAS No. 23767-71-7

3-(4-Methylphenyl)cyclopropane-1,1,2,2-tetracarbonitrile

Cat. No.: B14689167
CAS No.: 23767-71-7
M. Wt: 232.24 g/mol
InChI Key: DFUBIDDAHCBMRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Methylphenyl)cyclopropane-1,1,2,2-tetracarbonitrile is a chemical compound known for its unique structure and properties It consists of a cyclopropane ring substituted with a 4-methylphenyl group and four cyano groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methylphenyl)cyclopropane-1,1,2,2-tetracarbonitrile can be achieved through a multi-step process. One common method involves the reaction of α-bromomethyl ketones and aldehydes with ethyl cyanoacetate and malononitrile in the presence of bromine cyanide (BrCN) and triethylamine (Et3N). This reaction yields the desired compound in excellent yields with a short reaction time .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthetic route mentioned above can be scaled up for industrial purposes. The use of readily available starting materials and efficient reaction conditions makes this method suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methylphenyl)cyclopropane-1,1,2,2-tetracarbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the cyano groups to amines or other functional groups.

    Substitution: The cyano groups can be substituted with other nucleophiles to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst can be employed.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

3-(4-Methylphenyl)cyclopropane-1,1,2,2-tetracarbonitrile has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound’s derivatives may have potential biological activities, making it useful in drug discovery and development.

    Medicine: Research into its derivatives could lead to the development of new pharmaceuticals.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Methylphenyl)cyclopropane-1,1,2,2-tetracarbonitrile involves its interaction with specific molecular targets and pathways. The cyano groups and the cyclopropane ring play crucial roles in its reactivity and interactions. The exact molecular targets and pathways depend on the specific application and derivative being studied.

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

23767-71-7

Molecular Formula

C14H8N4

Molecular Weight

232.24 g/mol

IUPAC Name

3-(4-methylphenyl)cyclopropane-1,1,2,2-tetracarbonitrile

InChI

InChI=1S/C14H8N4/c1-10-2-4-11(5-3-10)12-13(6-15,7-16)14(12,8-17)9-18/h2-5,12H,1H3

InChI Key

DFUBIDDAHCBMRF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2C(C2(C#N)C#N)(C#N)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.